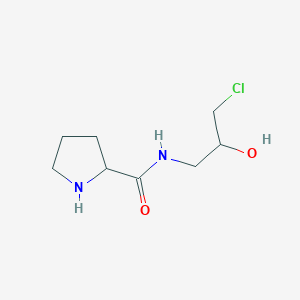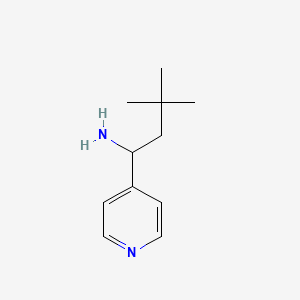
3,3-Dimethyl-1-(4-pyridyl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(4-pyridyl)butylamine is an organic compound with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . This compound is characterized by a pyridine ring substituted with a butylamine chain, which includes two methyl groups at the third carbon position. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-pyridyl)butylamine can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 3,3-dimethylbutylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. similar compounds are often synthesized using batch reactors under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(4-pyridyl)butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
3,3-Dimethyl-1-(4-pyridyl)butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(4-pyridyl)butylamine involves its interaction with various molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
3,3-Dimethylbutylamine: Similar structure but lacks the pyridine ring.
4-(3-Pyridyl)butylamine: Similar structure but lacks the dimethyl substitution on the butyl chain.
Uniqueness
3,3-Dimethyl-1-(4-pyridyl)butylamine is unique due to the presence of both the pyridine ring and the dimethyl-substituted butylamine chain. This combination imparts distinct chemical properties, making it valuable for specific research applications .
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
3,3-dimethyl-1-pyridin-4-ylbutan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)8-10(12)9-4-6-13-7-5-9/h4-7,10H,8,12H2,1-3H3 |
InChIキー |
LRVORBPSKNEBQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C1=CC=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


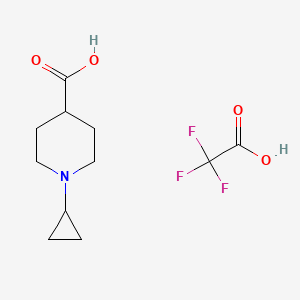
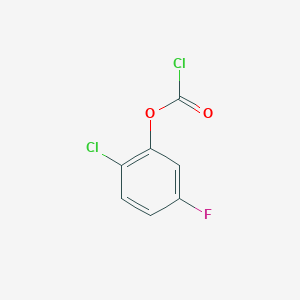
![1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13246533.png)
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)

![Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13246555.png)
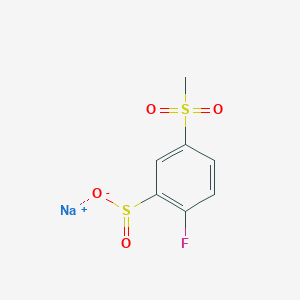
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13246564.png)
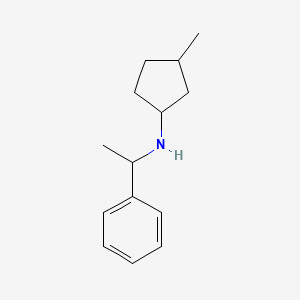

![N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13246600.png)


